![molecular formula C18H17N3O2 B2625222 Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate CAS No. 620101-29-3](/img/structure/B2625222.png)
Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate”, often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazolinone core with a methyl group at the 6-position and a phenyl group at the 4-position. The quinazolinone core is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
Quinazolinone derivatives, including “this compound”, exhibit reactivity at the 2-methyl group and the 3-amino group . They can undergo electrophilic substitution, oxidation, reduction, and reaction with metal ions. They can also participate in Mannich reactions and cycloaddition reactions .Aplicaciones Científicas De Investigación
In Vitro Microbial Studies
- Compounds similar to Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate, such as new pyrazolyl quinazolin-4(3H) ones, have been synthesized and screened for antibacterial and antifungal activity. Some of these compounds showed promising results against standard drugs (Patel & Barat, 2010).
- Another study focused on the synthesis of chalcone-containing pyrazolyl quinazolin-4(3H) ones, which exhibited in vitro antimicrobial activity against various bacteria and fungi (Patel & Barat, 2010).
Synthesis and Reactions
- Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates bearing an amino acid ester residue have been prepared, exploring chemoselective reactions of these compounds with alkyl halides (Fathalla & Pazdera, 2007).
Antimicrobial and Pharmacological Activities
- The synthesis of various quinazolinone derivatives, including those structurally related to this compound, has been reported. These compounds were then screened for their antibacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Tubulin Polymerization Inhibition
- In the search for antiproliferative agents, a study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor. This compound showed promising activity against human cancer cells (Minegishi et al., 2015).
Synthesis and Characterization of Derivatives
- Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds showed significant activities in these areas (Kumar & Vijayakumar, 2017).
Direcciones Futuras
The future directions for research on “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate” and related compounds could involve further exploration of their synthesis, reactivity, and biological properties. Given the diverse range of biological properties exhibited by quinazolinone derivatives, there is potential for the development of new pharmaceuticals and therapeutic agents .
Propiedades
IUPAC Name |
methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)21-18(20-15)19-11-16(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYUBBTWFJSEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

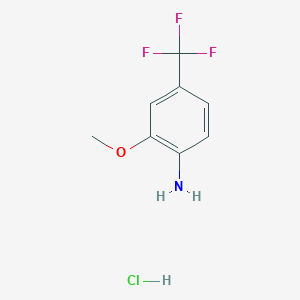
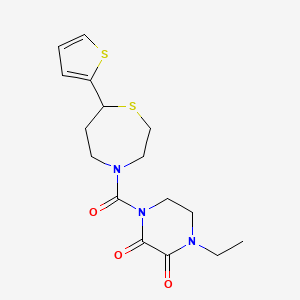
![3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2625142.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
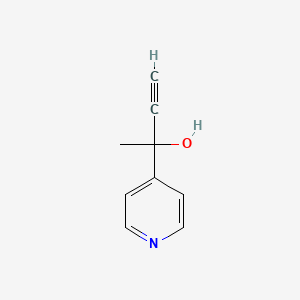
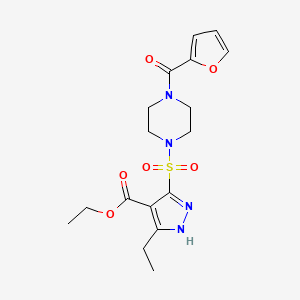
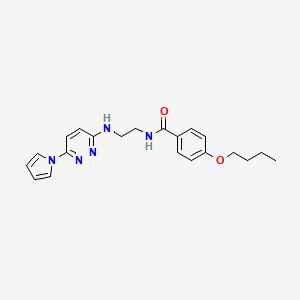
![4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid](/img/structure/B2625151.png)
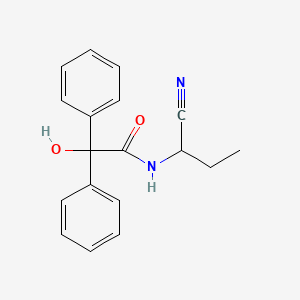
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
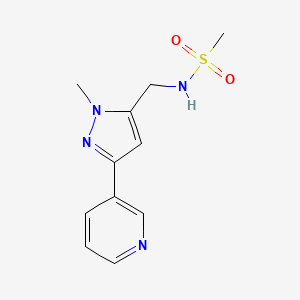
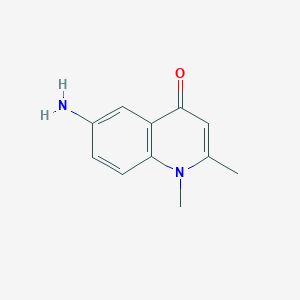
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)